molecular formula C13H18O2S B8391920 3-(2,5-Dimethylphenylthio)pivalic acid

3-(2,5-Dimethylphenylthio)pivalic acid

Cat. No.: B8391920
M. Wt: 238.35 g/mol
InChI Key: WUOVGUBMQYRYDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-Dimethylphenylthio)pivalic acid is a structurally modified derivative of pivalic acid (trimethylacetic acid, (CH₃)₃CCO₂H), a branched short-chain carboxylic acid. The compound features a pivalic acid backbone substituted with a 2,5-dimethylphenylthio group at the third carbon position. This thioether linkage introduces unique steric and electronic properties, distinguishing it from simpler pivalic acid derivatives. The bulky tert-butyl group of pivalic acid confers high metabolic stability, while the aromatic thioether moiety may enhance directing-group capabilities in catalytic reactions or alter solubility and pharmacokinetic behavior .

Properties

Molecular Formula

C13H18O2S

Molecular Weight

238.35 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)sulfanyl-2,2-dimethylpropanoic acid

InChI

InChI=1S/C13H18O2S/c1-9-5-6-10(2)11(7-9)16-8-13(3,4)12(14)15/h5-7H,8H2,1-4H3,(H,14,15)

InChI Key

WUOVGUBMQYRYDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)SCC(C)(C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 3-(2,5-dimethylphenylthio)pivalic acid and related compounds:

Compound Molecular Structure Key Features Applications/Metabolism
Pivalic Acid (CH₃)₃CCO₂H Low toxicity, high metabolic stability, water-soluble (short-chain) Protecting group (Piv), NMR internal standard
Pivaloylcarnitine (CH₃)₃CCO-carnitine Conjugate of pivalic acid and carnitine; involved in fatty acid metabolism Metabolite of pivalic acid prodrugs
Pivaloylglycine (CH₃)₃CCO-glycine Glycine conjugate; formed via β-oxidation Excretory metabolite in mammals
This compound (CH₃)₃CCO₂H-S-C₆H₃(CH₃)₂-2,5 Thioether group introduces steric bulk and potential catalytic directing effects Catalyst in C–H functionalization, synthetic intermediate

Reactivity in Catalytic Processes

The thioether group in this compound may act as a directing group in palladium-catalyzed C–H functionalization reactions. Evidence suggests that sulfur-containing directing groups enhance regioselectivity in C–S bond formation compared to oxygen-based analogues (e.g., pivaloyl esters). For instance, Pd-catalyzed reactions often exploit sulfur’s strong coordination to transition metals, enabling selective C–H activation at proximal sites . In contrast, pivalic acid itself lacks directing groups, limiting its utility in such catalytic cycles.

Metabolic Pathways

Pivalic acid is metabolized to pivaloylcarnitine and pivaloylglycine in vivo, which are excreted renally . The introduction of the 2,5-dimethylphenylthio group in this compound likely alters its metabolic fate.

Solubility and Stability

In contrast, pivaloylcarnitine’s zwitterionic structure increases solubility in biological matrices .

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